molecular formula C24H30N2O4 B2432088 3,4-diethoxy-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide CAS No. 1005301-42-7

3,4-diethoxy-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

Cat. No. B2432088
CAS RN: 1005301-42-7
M. Wt: 410.514
InChI Key: BLEOKIDPLGTZOX-UHFFFAOYSA-N
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Description

3,4-diethoxy-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide, also known as IBTQ, is a compound that has gained significant interest in scientific research. It is a novel synthetic compound that has shown promise in various applications, including medicinal chemistry and drug development.

Scientific Research Applications

Synthesis and Binding Studies

One area of research focuses on the synthesis of methoxylated 1,2,3,4-tetrahydroisoquinolinium derivatives and their evaluation for affinity towards apamin-sensitive binding sites. This research could provide insights into the design of new compounds with potential applications in neuropharmacology. Notably, compounds with specific methoxy arrangements and moiety sizes showed varying affinities, suggesting the importance of structural features in their biological activity (Graulich et al., 2006).

Tetra- and Penta-Heterocyclic Compound Synthesis

Another study describes the synthesis of tetra- and penta-heterocyclic compounds incorporating the isoquinoline moiety. This research highlights the versatility of isoquinoline derivatives in the synthesis of complex heterocyclic structures, which could have diverse scientific applications, including in medicinal chemistry (Abdallah et al., 2009).

Mechanistic and Synthetic Scope Studies

Research on rhodium(III)-catalyzed intramolecular annulations involving amide-directed C–H activations has extended the synthetic scope to tricyclic isoquinoline derivatives. Such studies not only broaden the understanding of catalytic mechanisms but also open new avenues for synthesizing isoquinoline-based compounds with potential pharmacological properties (Quiñones et al., 2013).

Development of PET Radiotracers

Investigations into arylamides hybrids of two high-affinity σ2 receptor ligands have been undertaken to develop good candidates for σ2 PET tracers. This research is crucial for advancing diagnostic tools for tumors, showcasing the potential of isoquinoline derivatives in the development of medical imaging agents (Abate et al., 2011).

properties

IUPAC Name

3,4-diethoxy-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O4/c1-5-29-21-12-10-18(14-22(21)30-6-2)23(27)25-19-11-9-17-8-7-13-26(20(17)15-19)24(28)16(3)4/h9-12,14-16H,5-8,13H2,1-4H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLEOKIDPLGTZOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC3=C(CCCN3C(=O)C(C)C)C=C2)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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